molecular formula C14H11FO B13444536 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde

6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B13444536
M. Wt: 214.23 g/mol
InChI Key: PZEXAWBVTXGTSQ-UHFFFAOYSA-N
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Description

6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 4’ position, and an aldehyde group at the 3rd position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Halogenation: Introduction of a fluorine atom into the biphenyl structure.

    Methylation: Addition of a methyl group at the 4’ position.

    Formylation: Introduction of an aldehyde group at the 3rd position.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Catalysts such as palladium or nickel may be employed to facilitate the halogenation and methylation steps, while formylation can be achieved using reagents like formic acid or formaldehyde under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: 6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-carbaldehyde
  • 6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde
  • 4-Methyl-[1,1’-biphenyl]-3-carbaldehyde

Uniqueness

6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde is unique due to the specific positioning of the fluorine, methyl, and aldehyde groups on the biphenyl structure. This unique arrangement can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H11FO

Molecular Weight

214.23 g/mol

IUPAC Name

4-fluoro-3-(4-methylphenyl)benzaldehyde

InChI

InChI=1S/C14H11FO/c1-10-2-5-12(6-3-10)13-8-11(9-16)4-7-14(13)15/h2-9H,1H3

InChI Key

PZEXAWBVTXGTSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=C2)C=O)F

Origin of Product

United States

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